molecular formula C13H13NOS B12579511 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 600646-68-2

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B12579511
CAS No.: 600646-68-2
M. Wt: 231.32 g/mol
InChI Key: RBCUOBUHBWNSCZ-UHFFFAOYSA-N
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Description

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring attached to the tetrahydroisoquinoline core, making it a unique structure with potential therapeutic benefits.

Preparation Methods

The synthesis of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the use of transition metal catalysts and cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the tetrahydroisoquinoline with thiophene derivatives . Industrial production methods may involve the use of prefunctionalized substrates and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted tetrahydroisoquinolines and thiophene derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in inflammation and microbial inhibition . Its effects are mediated through binding to specific receptors and enzymes, leading to the modulation of cellular processes.

Comparison with Similar Compounds

1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: A core structure with diverse biological activities.

    Thiophene derivatives: Compounds with antimicrobial and anti-inflammatory properties.

    N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory effects.

The uniqueness of this compound lies in its combined structural features of both the thiophene ring and the tetrahydroisoquinoline core, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

600646-68-2

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C13H13NOS/c15-10-3-4-11-9(8-10)5-6-14-13(11)12-2-1-7-16-12/h1-4,7-8,13-15H,5-6H2

InChI Key

RBCUOBUHBWNSCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3

Origin of Product

United States

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